molecular formula C21H32N2O3S B2365048 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide CAS No. 2415469-58-6

2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide

カタログ番号 B2365048
CAS番号: 2415469-58-6
分子量: 392.56
InChIキー: YMLTVBAKYGROLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed to target the B-cell receptor (BCR) signaling pathway. This pathway is crucial for the survival and proliferation of B-cells, which are a type of white blood cell that plays a key role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

作用機序

2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key component of the BCR signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells by transmitting signals from the BCR to downstream signaling molecules. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways and induces apoptosis in B-cells.
Biochemical and Physiological Effects
In addition to its effects on B-cells, this compound has been shown to have activity against other cell types, such as T-cells and natural killer (NK) cells. This compound has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune diseases.

実験室実験の利点と制限

One advantage of 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide is its specificity for BTK, which reduces the risk of off-target effects. Another advantage is its ability to enhance the activity of other drugs used in the treatment of B-cell malignancies. However, one limitation of this compound is its potential toxicity, which may limit its clinical use. Further studies are needed to determine the optimal dose and dosing schedule of this compound in humans.

将来の方向性

There are several potential future directions for the development of 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide. One direction is to investigate the use of this compound in combination with other drugs, such as immunomodulatory agents or checkpoint inhibitors, to enhance its antitumor activity. Another direction is to explore the use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis or lupus. Finally, further studies are needed to elucidate the molecular mechanisms underlying the activity of this compound and to identify biomarkers that can predict response to treatment.

合成法

The synthesis of 2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide involves several steps, including the preparation of the key intermediate 2-(3,4-dimethoxyphenyl)acetic acid and the coupling of this intermediate with the thian-4-ylpiperidine moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

科学的研究の応用

2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BCR signaling and induces apoptosis (programmed cell death) in B-cells. In vivo studies have demonstrated that this compound has antitumor activity in mouse models of CLL, MCL, and DLBCL. This compound has also been shown to enhance the activity of other drugs used in the treatment of B-cell malignancies, such as venetoclax and rituximab.

特性

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3S/c1-25-19-4-3-17(13-20(19)26-2)14-21(24)22-15-16-5-9-23(10-6-16)18-7-11-27-12-8-18/h3-4,13,16,18H,5-12,14-15H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLTVBAKYGROLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2CCN(CC2)C3CCSCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。